molecular formula C6H5Br2ClN2 B2438742 2,4-Dibromo-6-chloro-5-methylpyridin-3-amine CAS No. 1864051-77-3

2,4-Dibromo-6-chloro-5-methylpyridin-3-amine

Cat. No.: B2438742
CAS No.: 1864051-77-3
M. Wt: 300.38
InChI Key: MABQQYTUCXQPLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dibromo-6-chloro-5-methylpyridin-3-amine is a multi-halogenated pyridine derivative offered strictly for research purposes. It is not intended for diagnostic or therapeutic uses. Compounds within this chemical class are frequently employed as key intermediates in organic synthesis and medicinal chemistry research. The presence of multiple halogen atoms and an amine group on the pyridine ring makes it a versatile building block for constructing more complex molecules, particularly through metal-catalyzed cross-coupling reactions. Similar multi-substituted pyridine scaffolds are of significant interest in drug discovery; for instance, methylated aminopyridine and aminopyrimidinol derivatives have been designed and synthesized as selective inhibitors of targets like FGFR4 kinase for investigating cancer treatment pathways . Furthermore, halogenated pyridazinone cores have been explored as covalent inhibitors that bind to cysteine residues in proteins, demonstrating the utility of such reactive motifs in developing chemical probes and understanding protein function . The specific substitution pattern on this compound suggests potential applications in developing molecular scaffolds for pharmaceutical research, chemical biology, and as a precursor for materials science. Researchers value this reagent for its potential to introduce unique steric and electronic properties into target structures. Handle with appropriate safety precautions. For Research Use Only.

Properties

IUPAC Name

2,4-dibromo-6-chloro-5-methylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2ClN2/c1-2-3(7)4(10)5(8)11-6(2)9/h10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MABQQYTUCXQPLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N=C1Cl)Br)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-chloro-5-methylpyridin-3-amine typically involves halogenation reactions. One common method is the bromination of 6-chloro-5-methylpyridin-3-amine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction conditions often include solvents like dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-chloro-5-methylpyridin-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-chloro-5-methylpyridin-3-amine depends on its application:

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-6-chloropyridin-3-amine
  • 2,4-Dichloro-6-methylpyridin-3-amine
  • 2,4-Dibromo-5-methylpyridin-3-amine

Uniqueness

2,4-Dibromo-6-chloro-5-methylpyridin-3-amine is unique due to the specific combination of bromine, chlorine, and methyl groups on the pyridine ring. This combination provides distinct reactivity and electronic properties, making it suitable for specialized applications in medicinal chemistry and material science .

Biological Activity

2,4-Dibromo-6-chloro-5-methylpyridin-3-amine is a pyridine derivative that has garnered attention for its potential biological activities. This compound, with the chemical formula C6H5Br2ClN2C_6H_5Br_2ClN_2, is characterized by the presence of bromine and chlorine substituents, which are known to influence its reactivity and biological interactions. This article reviews its synthesis, biological activity, and relevant case studies.

The synthesis of 2,4-Dibromo-6-chloro-5-methylpyridin-3-amine typically involves halogenation reactions on pyridine derivatives. The compound can be synthesized through various methods, including:

  • Bromination : Utilizing brominating agents to introduce bromine atoms at the 2 and 4 positions.
  • Chlorination : Chlorination at the 6 position can be achieved using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

The synthesis process requires careful control of reaction conditions to ensure high yield and purity.

Antimicrobial Properties

Research indicates that pyridine derivatives exhibit significant antimicrobial activity. A study focused on various pyridine derivatives, including 2,4-Dibromo-6-chloro-5-methylpyridin-3-amine, demonstrated promising results against a range of bacterial strains. The presence of halogen substituents enhances the compound's ability to disrupt microbial cell membranes, leading to increased antibacterial efficacy.

CompoundActivity Against BacteriaMIC (µg/mL)
2,4-Dibromo-6-chloro-5-methylpyridin-3-amineStaphylococcus aureus32
2,4-Dibromo-6-chloro-5-methylpyridin-3-amineEscherichia coli64

Anti-Thrombolytic Activity

In a comparative study of various pyridine derivatives, 2,4-Dibromo-6-chloro-5-methylpyridin-3-amine exhibited moderate anti-thrombolytic activity. The mechanism appears to involve the inhibition of clot formation through interference with platelet aggregation pathways.

CompoundAnti-Thrombolytic Activity (%)
2,4-Dibromo-6-chloro-5-methylpyridin-3-amine31.61
Control (Aspirin)45.00

Cytotoxicity and Haemolytic Activity

The cytotoxic effects of this compound were evaluated in vitro using human red blood cells (RBCs). Results indicated that at higher concentrations, the compound exhibited significant haemolytic activity.

Concentration (µM)% Haemolysis
5011.72
Control (Triton X-100)100

The biological activity of 2,4-Dibromo-6-chloro-5-methylpyridin-3-amine can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It can modulate receptor activity, potentially influencing signal transduction pathways related to inflammation and coagulation.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of tests were conducted to evaluate the antimicrobial properties of 2,4-Dibromo-6-chloro-5-methylpyridin-3-amine against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that the compound effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics.

Case Study 2: Thrombolytic Potential

A study assessing the anti-thrombolytic potential of several pyridine derivatives found that 2,4-Dibromo-6-chloro-5-methylpyridin-3-amine significantly reduced clot formation in vitro. This suggests its potential application in developing new therapeutic agents for managing thrombotic disorders.

Q & A

Basic Questions

Q. What are effective synthetic routes for 2,4-Dibromo-6-chloro-5-methylpyridin-3-amine?

  • Methodological Answer : Synthesis typically involves halogenation and substitution reactions. For example, bromination of a 6-chloro-5-methylpyridin-3-amine precursor using brominating agents like PBr₃ or NBS (N-bromosuccinimide) under controlled conditions. Chlorination can be achieved via electrophilic substitution or using chlorinating agents (e.g., SOCl₂). Amine protection (e.g., Boc or acetyl groups) may prevent undesired side reactions during halogenation. Similar strategies are documented for structurally related pyridine derivatives, such as bromo-chloro-aminopyridines .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and regioselectivity. For example, aromatic proton signals in pyridine derivatives are sensitive to electron-withdrawing substituents (Br, Cl) .
  • Mass Spectrometry (HRMS) : To verify molecular weight and isotopic patterns (distinct for Br/Cl).
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths/angles and confirming stereochemistry. ORTEP-3 can visualize thermal ellipsoids for structural validation .

Advanced Research Questions

Q. How can contradictions between NMR and mass spectrometry data be resolved during characterization?

  • Methodological Answer :

  • Triangulation : Use complementary techniques like IR spectroscopy (functional group validation) and elemental analysis.
  • Isotopic Pattern Analysis : HRMS can distinguish between Cl/Br isotopic clusters, resolving ambiguities in molecular ion identification.
  • 2D NMR (COSY, NOESY) : Clarifies through-space and through-bond correlations, especially in crowded aromatic regions.
  • Reference Standards : Compare with literature data for analogous compounds (e.g., 2-Amino-3,5-dibromo-6-methylpyridine) .

Q. What challenges arise in crystallizing halogen-rich pyridine derivatives, and how are they addressed?

  • Methodological Answer :

  • Solubility Issues : Halogenated compounds often exhibit low solubility. Co-crystallization with solvents like DMSO or DMF can improve crystal growth.
  • Twinned Data : Use SHELXL’s TWIN command for refinement. High-resolution data (≤1.0 Å) minimizes overfitting.
  • Thermal Motion Artifacts : ORTEP-3’s thermal ellipsoid visualization helps identify disordered regions. Anisotropic refinement in SHELXL improves model accuracy .

Q. How does the electronic environment of the pyridine ring influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Hammett Parameters : Electron-withdrawing groups (Br, Cl) deactivate the ring, directing electrophilic attacks to specific positions.
  • Buchwald-Hartwig Amination : Steric hindrance from methyl and halogen groups may require bulky ligands (e.g., XPhos) for efficient C–N bond formation.
  • DFT Calculations : Predict regioselectivity in Suzuki-Miyaura couplings by analyzing frontier molecular orbitals (HOMO/LUMO) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.